Tert-butyl 5-bromo-2-methylbenzoate
Overview
Description
Tert-butyl 5-bromo-2-methylbenzoate is a chemical compound with the CAS Number: 1202551-75-4 . It has a molecular weight of 271.15 and its molecular formula is C12H15BrO2 . It is typically a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-Bromo-2-methyl-benzoic acid with t-butanol in the presence of sulfuric acid and magnesium sulfate . The reaction is carried out in dichloromethane at room temperature for 24 hours .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H15BrO2/c1-8-5-6-9 (13)7-10 (8)11 (14)15-12 (2,3)4/h5-7H,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid or solid . Its physical form and properties can vary depending on the specific conditions and purity.Scientific Research Applications
Alternative to Benzoquinone for Room-Temperature Reactions
Tert-butyl perbenzoate has been identified as a substitute for benzoquinone in facilitating mild (room-temperature) Fujiwara-Moritani reactions. This finding is significant for organic synthesis, especially in reactions between acetanilides and butyl acrylate under homogeneous conditions. The introduction of Cu(OAc)2 as a cocatalyst further enhances this system, enabling the activation of methyl methacrylate toward coupling under these mild conditions (Liu & Hii, 2011).
Enhancement of Gas Permeation Properties
In the field of material science, systematic structural variations in polybenzimidazole (PBI), incorporating hexafluoroisopropylidene and tert-butyl groups, have led to substantial improvements in gas permeation properties. These modifications result in amorphous polymers with slightly lowered thermal stability but significantly increased permeability. Such advancements underscore the potential of this family of polymers in gas separation membrane technologies (Kumbharkar, Karadkar, & Kharul, 2006).
Direct α-Methylation of 1,3-Dicarbonyl Compounds
Tert-butyl peroxybenzoate-promoted direct α-methylation of 1,3-dicarbonyl compounds represents a key advancement in organic synthesis. This process, where tert-butyl peroxybenzoate serves both as the methyl source and radical initiator, offers a complementary method to traditional α-methylation techniques, providing α-methyl derivatives in moderate to good yields (Guo, Wang, Jiang, & Yu, 2014).
Electrochemical Synthesis of Benzoxazole Derivatives
An efficient electrochemical method has been developed for the synthesis of benzoxazole derivatives, directly via the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines. This green chemistry approach avoids the use of toxic reagents and solvents, demonstrating an environmentally friendly method for producing benzoxazole derivatives with high yields (Salehzadeh, Nematollahi, & Hesari, 2013).
Synthesis and Antioxidant Activity of Oxadiazoles
Research into the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been carried out. These compounds, tested for their antioxidant properties, showed significant free-radical scavenging ability, highlighting their potential in medicinal chemistry and pharmaceutical applications (Shakir, Ariffin, & Abdulla, 2014).
Safety and Hazards
Tert-butyl 5-bromo-2-methylbenzoate is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-6-9(13)7-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROBYZPUNZSEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202551-75-4 | |
Record name | tert-butyl 5-bromo-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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